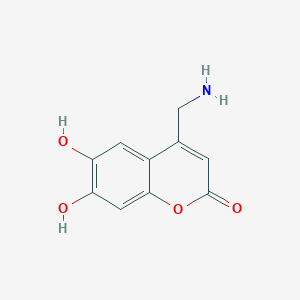

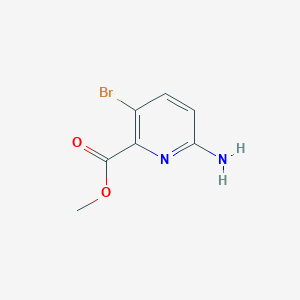

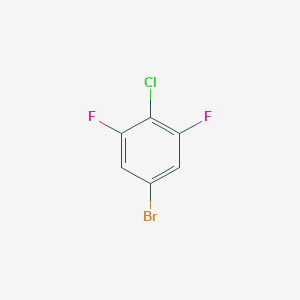

3-Ethoxythiophene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La termopsina es un alcaloide quinolizidínico aislado de varias especies del género Thermopsis, incluyendo Thermopsis alpina, Thermopsis alterniflora, Thermopsis dolichocarpa, Thermopsis fabacea, Thermopsis lanceolata y Thermopsis turkestanica . Es conocida por sus propiedades antibacterianas y antiinflamatorias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La termopsina se puede sintetizar a través de diversas reacciones químicas que involucran alcaloides quinolizidínicos. Un método común consiste en la bromación de alcaloides quinolizidínicos para producir derivados como la 3,5-dibromo-termopsina . Las condiciones de reacción típicamente involucran el uso de ácido bromhídrico y peróxido de hidrógeno en un disolvente como el ácido sulfúrico.

Métodos de Producción Industrial: La producción industrial de termopsina implica la extracción del compuesto de los frutos, vainas y corteza del tallo de plantas pertenecientes al género Thermopsis . El proceso de extracción incluye la extracción con disolventes utilizando disolventes como cloroformo, diclorometano, acetato de etilo, dimetilsulfóxido y acetona .

Análisis De Reacciones Químicas

Tipos de Reacciones: La termopsina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La termopsina puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden convertir la termopsina en sus formas reducidas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el polvo de zinc en ácido clorhídrico.

Sustitución: La bromación implica ácido bromhídrico y peróxido de hidrógeno, mientras que la nitración utiliza ácido sulfúrico concentrado.

Productos Principales Formados:

Bromación: 3,5-dibromo-termopsina y 3-bromo-termopsina.

Nitración: 3-nitro-termopsina y 5-nitro-termopsina.

Aplicaciones Científicas De Investigación

La termopsina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La termopsina ejerce sus efectos inhibiendo el sistema nervioso central y la conducción de la estimulación en los ganglios del sistema nervioso vegetativo . Tiene un mecanismo de acción similar al de la paquicarpina, pero es menos activa . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la producción de factor de necrosis tumoral alfa en las células inmunitarias .

Comparación Con Compuestos Similares

La termopsina es única entre los alcaloides quinolizidínicos debido a sus propiedades antibacterianas y antiinflamatorias específicas . Compuestos similares incluyen:

Paquicarpina: Mecanismo de acción similar, pero más activo.

Citisina: Otro alcaloide quinolizidínico con diferentes propiedades farmacológicas.

Anagirina: Se encuentra en las mismas especies de plantas, pero con distintas actividades biológicas.

La termopsina destaca por sus aplicaciones específicas en la investigación antibacteriana y antiinflamatoria, lo que la convierte en un compuesto valioso en diversos campos científicos.

Propiedades

IUPAC Name |

3-ethoxythiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYIBQGLXMFFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384573 |

Source

|

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-40-3 |

Source

|

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)

![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

![5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)